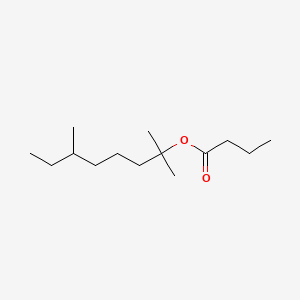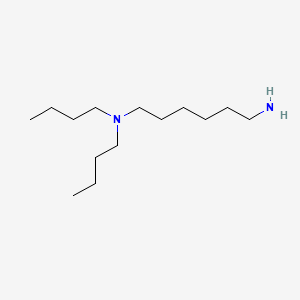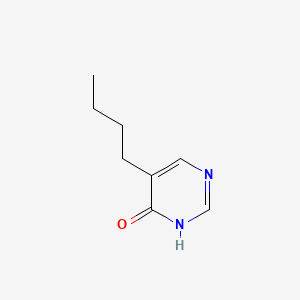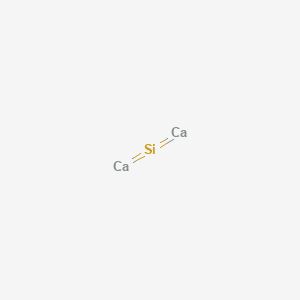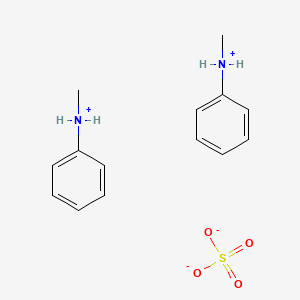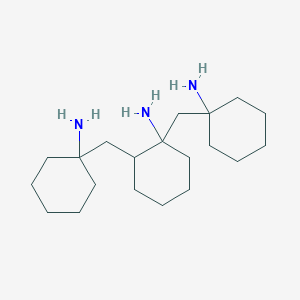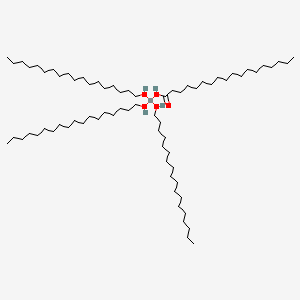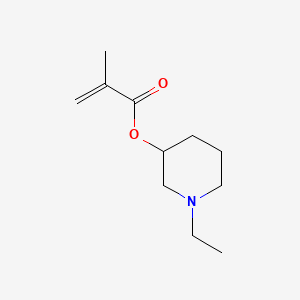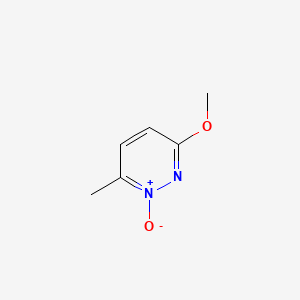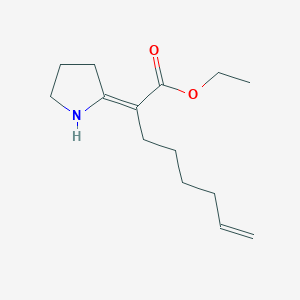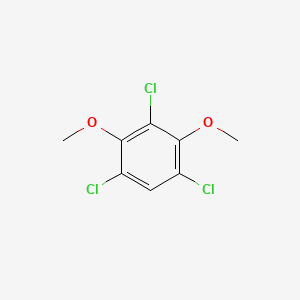
2,4-Dimethoxy-1,3,5-trichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-1,3,5-trichlorobenzene is an organic compound with the molecular formula C8H7Cl3O2 It is a derivative of benzene, where three chlorine atoms and two methoxy groups are substituted at the 1, 3, 5, 2, and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-1,3,5-trichlorobenzene typically involves the chlorination of 2,4-dimethoxybenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like carbon tetrachloride or chloroform to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-1,3,5-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups and electron-withdrawing chlorine atoms.
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.
Oxidation: Quinones and other oxidized products.
Reduction: Dechlorinated derivatives and partially reduced products.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-1,3,5-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-1,3,5-trichlorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles. The chlorine atoms, being electron-withdrawing, create sites for nucleophilic attack. These interactions lead to the formation of various intermediates and final products, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
- 2,4-Dimethoxybenzene
Uniqueness
2,4-Dimethoxy-1,3,5-trichlorobenzene is unique due to the presence of both electron-donating methoxy groups and electron-withdrawing chlorine atoms. This combination imparts distinct reactivity patterns, making it a valuable compound for various synthetic applications. Compared to other trichlorobenzene derivatives, the methoxy groups in this compound significantly influence its chemical behavior, leading to unique reaction pathways and products.
Eigenschaften
CAS-Nummer |
102312-34-5 |
|---|---|
Molekularformel |
C8H7Cl3O2 |
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
1,3,5-trichloro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H7Cl3O2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3 |
InChI-Schlüssel |
WJHPWRZIEUVASW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


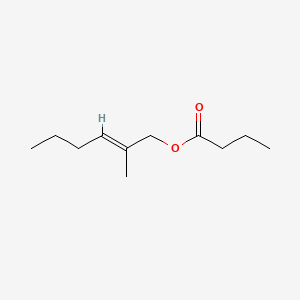
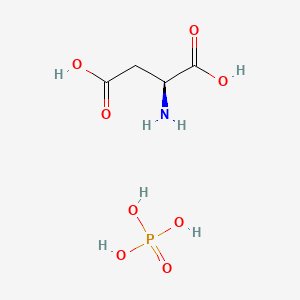
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
